

Technical Guide: Physicochemical Properties of N-Biotinyl Glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Biotinyl Glycine**

Cat. No.: **B019346**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the theoretical molecular weight and key physicochemical properties of **N-Biotinyl Glycine**, a compound commonly utilized in proteomics research and other biotechnological applications.

Introduction to N-Biotinyl Glycine

N-Biotinyl Glycine is a biotinylation reagent that incorporates a glycine spacer, which can be useful in minimizing steric hindrance when labeling molecules. It is frequently employed in assays where the high-affinity interaction between biotin and avidin (or streptavidin) is used for detection, purification, or immobilization of proteins and other biomolecules. Understanding its fundamental physicochemical properties, starting with its molecular weight, is critical for accurate experimental design and data interpretation.

Physicochemical Data

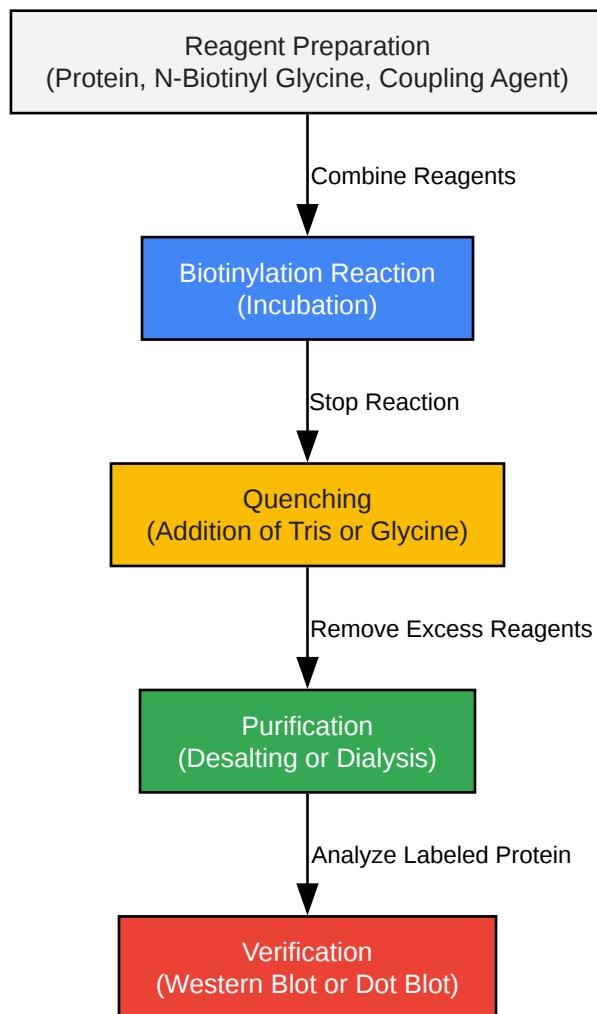
The theoretical molecular weight of a compound is a fundamental constant derived from its molecular formula and the atomic masses of its constituent elements. This value is crucial for a variety of laboratory calculations, including molarity, mass-to-mole conversions, and mass spectrometry analysis.

Property	Value	Source
Molecular Formula	$C_{12}H_{19}N_3O_4S$	[1]
Theoretical Molecular Weight	301.36 g/mol	[1]
CAS Number	160390-90-9	[1] [2] [3]
Density	1.3 g/cm ³	
Boiling Point	721.3°C at 760 mmHg	
Flash Point	390°C	

Note: The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (12 carbons, 19 hydrogens, 3 nitrogens, 4 oxygens, and 1 sulfur).

Conceptual Experimental Workflow: Protein Biotinylation

While the calculation of molecular weight does not involve an experimental protocol, **N-Biotinyl Glycine** is frequently used in procedures such as protein biotinylation. The following section provides a generalized workflow for such an application.


Objective: To covalently label a target protein with a biotin moiety using **N-Biotinyl Glycine** for subsequent detection or purification.

Methodology:

- Reagent Preparation:
 - Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).
 - Prepare a stock solution of **N-Biotinyl Glycine** in an appropriate solvent (e.g., dimethylformamide or dimethyl sulfoxide).

- Prepare a fresh solution of a coupling agent, such as a carbodiimide (e.g., EDC), which will activate the carboxylic acid group of **N-Biotinyl Glycine** for reaction with primary amines on the target protein.
- Biotinylation Reaction:
 - Combine the target protein solution with the **N-Biotinyl Glycine** and the coupling agent.
 - The molar ratio of the biotinylation reagent to the protein will need to be optimized to achieve the desired degree of labeling without compromising protein function.
 - Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
- Quenching and Purification:
 - Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) that contains primary amines to react with any excess, unreacted **N-Biotinyl Glycine**.
 - Remove the excess, unreacted biotinylation reagent and byproducts from the labeled protein sample using a desalting column, dialysis, or size-exclusion chromatography.
- Verification of Labeling:
 - Confirm the successful biotinylation of the target protein using an appropriate assay, such as a Western blot with a streptavidin-HRP conjugate or a dot blot.

The logical flow of this experimental process can be visualized in the diagram below.

[Click to download full resolution via product page](#)

A conceptual workflow for the biotinylation of a target protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. N-BIOTINYLY GLYCINE;160390-90-9 abichem.com

- 3. usbio.net [usbio.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-Biotinyl Glycine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019346#theoretical-molecular-weight-of-n-biotinyl-glycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com